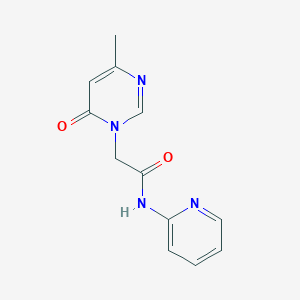
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a member of the pyrimidine family, characterized by its unique structural features that suggest potential biological activities. Its design incorporates both pyrimidine and pyridine moieties, which are prevalent in various bioactive compounds, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is C12H12N4O2, and it has a molecular weight of 244.25 g/mol . The compound's structure includes a pyrimidine ring fused with a pyridine ring, linked by an amide group to an acetamide moiety, which is significant in terms of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| CAS Number | 1203014-55-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiproliferative Activity
Research indicates that compounds with similar structural frameworks have shown significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit cell growth in vitro, demonstrating effects on cell cycle progression and apoptosis induction. Specifically, studies have highlighted that modifications in the substituents on the aromatic rings can significantly influence the antiproliferative efficacy against cancer cells resistant to traditional chemotherapeutics like colchicine and paclitaxel .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with cellular pathways involved in cancer progression. It has been suggested that such compounds may act as inhibitors of specific kinases involved in signaling pathways crucial for cell proliferation and survival. The binding affinity to these targets can be assessed through molecular docking studies, which provide insights into the structure-activity relationship (SAR) .
Case Studies
- Study on Anticancer Activity : A study conducted to evaluate the antiproliferative effects of similar pyrimidine derivatives revealed that certain compounds exhibited nanomolar IC50 values against various cancer cell lines. These compounds were found to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Analysis : Another investigation utilized molecular docking techniques to predict the binding affinity of this compound to various kinases. The results indicated that modifications in the compound's structure could enhance its inhibitory potential against specific targets, thereby improving its therapeutic efficacy .
Propriétés
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-4-2-3-5-13-10/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJNMAQUASLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














